REACTION_CXSMILES
|
ClC(C(O)C1C=CC=C([N+]([O-])=[O:13])C=1)(Cl)Cl.[F-].[K+:17].[F-].[F:19][Al-3:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+].[K+].[K+]>C(Cl)(Cl)Cl>[F:19][Al-3:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+:17].[K+:17].[K+:17].[OH-:13] |f:1.2,4.5.6.7,9.10.11.12|
|
Name
|
aldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in high yield with no detectable Cannizzaro product
|
Type
|
CUSTOM
|
Details
|
the Cannizzaro side reaction
|
Name
|
|
Type
|
product
|
Smiles
|
F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC(C(O)C1C=CC=C([N+]([O-])=[O:13])C=1)(Cl)Cl.[F-].[K+:17].[F-].[F:19][Al-3:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+].[K+].[K+]>C(Cl)(Cl)Cl>[F:19][Al-3:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+:17].[K+:17].[K+:17].[OH-:13] |f:1.2,4.5.6.7,9.10.11.12|
|
Name
|
aldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in high yield with no detectable Cannizzaro product
|
Type
|
CUSTOM
|
Details
|
the Cannizzaro side reaction
|
Name
|
|
Type
|
product
|
Smiles
|
F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |